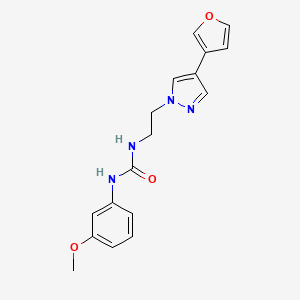

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea

Description

The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a urea derivative featuring a pyrazole core substituted at the 4-position with a furan-3-yl moiety and linked via an ethyl spacer to the urea group. The urea moiety is further substituted with a 3-methoxyphenyl group. This structure combines heterocyclic (pyrazole, furan) and aromatic (methoxyphenyl) components, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-23-16-4-2-3-15(9-16)20-17(22)18-6-7-21-11-14(10-19-21)13-5-8-24-12-13/h2-5,8-12H,6-7H2,1H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMVSCLWJNOGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.

Formation of the urea linkage: The final step involves the reaction of the pyrazole-furan intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group on the pyrazole ring would yield an amine derivative.

Scientific Research Applications

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Furan vs. Other Heterocycles : The target compound’s furan-3-yl group is less common than furan-2-yl substituents (e.g., BI81820). Furan-3-yl may alter electronic properties compared to phenyl or trifluoromethyl groups in analogs like SI98 .

- Methoxy Position : The 3-methoxyphenyl group in the target compound contrasts with 4-methoxy (BI81820) or 3,5-dimethoxy (MK13) substituents, which could influence solubility and receptor binding .

- Linker Flexibility : The ethyl spacer in the target compound and BI81820 may enhance conformational flexibility compared to rigid linkers in pyrrole-based analogs () .

Yield Considerations :

- One-step urea syntheses (e.g., ) achieved 72% yields, while two-step methods (via carbamates) had lower efficiency .

Biological Activity

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a complex structure that includes a furan ring, a pyrazole moiety, and a methoxyphenyl group. These structural components are crucial for its biological activity.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

| SF-268 | 42.30 | Inhibition of proliferation |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, potentially serving as a lead for further drug development .

Anti-inflammatory Activity

The pyrazole derivatives, including this compound, have been recognized for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. This activity has been corroborated by in vitro studies showing reduced levels of inflammatory mediators in treated cells .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonamide group within the structure is known to bind effectively to active sites on enzymes, leading to inhibition of their activity.

- Receptor Modulation: The compound may modulate receptor activities related to cell signaling pathways that govern proliferation and apoptosis.

Case Studies

Several studies have evaluated the efficacy of this compound in various experimental models:

- Study on MCF7 Cells: A detailed investigation into the compound's effect on MCF7 breast cancer cells revealed that it induced apoptosis through the mitochondrial pathway, leading to increased Bax/Bcl-2 ratio and activation of caspases .

- Inflammation Model: In a murine model of inflammation, administration of the compound resulted in significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Other Pyrazole Derivatives

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3.25 | Cytotoxicity |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-pyrazole | 26 | Antitumor activity |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazole | 0.39 | Autophagy induction |

These comparisons illustrate that while many pyrazole derivatives exhibit promising anticancer activities, the specific structural features of each compound significantly influence their potency and mechanism .

Q & A

Basic: What are the key synthetic routes for preparing 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .

- Step 2: Functionalization of the pyrazole with a furan-3-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution .

- Step 3: Introduction of the urea moiety by reacting an isocyanate intermediate with 3-methoxyaniline under anhydrous conditions .

- Optimization: Catalysts like palladium (for coupling) and solvents like THF or DMF are critical for yield enhancement. Purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the furan, pyrazole, and urea connectivity. Key signals include pyrazole NH (~12 ppm, DMSO-d₆) and urea NH (~8-9 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, as seen in analogous pyrazole-urea hybrids .

- HPLC-PDA: Assesses purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Data discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/ATP guidelines) .

- Solubility Issues: Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

- Metabolic Instability: Assess liver microsome stability; modify labile groups (e.g., methoxy to trifluoromethoxy) to improve pharmacokinetics .

Case Study: Analogues with 4-fluorophenyl instead of 3-methoxyphenyl showed 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .

Advanced: What strategies are effective in studying structure-activity relationships (SAR) for this compound?

Answer:

- Core Modifications: Replace furan-3-yl with thiophene or pyridine to evaluate π-π stacking effects .

- Urea Linker Optimization: Shorten the ethyl spacer to reduce conformational flexibility, potentially improving target binding .

- Substituent Scanning: Systematic variation of the 3-methoxyphenyl group (e.g., halogenation, methyl, or nitro groups) to map electronic and steric requirements .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) can predict binding modes to kinases or GPCRs, guiding synthetic priorities .

Basic: What are the common degradation pathways and stability challenges for this compound?

Answer:

- Hydrolysis: The urea bond is susceptible to hydrolysis under acidic/basic conditions. Stability studies in pH 1.2–7.4 buffers are recommended .

- Oxidation: The furan ring oxidizes to diketones under strong oxidizing agents (e.g., KMnO₄). Store under inert atmosphere .

- Photodegradation: Protect from UV light; use amber vials for long-term storage .

Advanced: How can researchers validate the compound’s mechanism of action (MoA) in cellular assays?

Answer:

- Target Engagement Assays: Use thermal shift assays (TSA) to measure protein-ligand binding .

- Knockout Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to confirm on-target effects .

- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to identify downstream signaling perturbations .

Example: A triazole-urea analogue showed MoA via JAK2/STAT3 inhibition, validated by Western blotting .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Temperature: –20°C in sealed, argon-flushed vials .

- Solubility: Store as a lyophilized powder to prevent hydrolysis; reconstitute in anhydrous DMSO for assays .

Advanced: How does the 3-methoxyphenyl substituent influence bioavailability and toxicity?

Answer:

- Bioavailability: The methoxy group enhances membrane permeability (logP ~2.5) but reduces solubility. Prodrug strategies (e.g., phosphate esters) improve oral absorption .

- Toxicity: Methoxy metabolites (via CYP450 demethylation) can generate reactive quinones. Assess hepatotoxicity in primary human hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.